Ethyl 5-ethyl-4-oxo-4lambda~5~-pyrazine-2-carboxylate
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Overview
Description
Ethyl 5-ethyl-4-oxo-4lambda~5~-pyrazine-2-carboxylate is a heterocyclic compound that belongs to the pyrazine family Pyrazines are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-ethyl-4-oxo-4lambda~5~-pyrazine-2-carboxylate typically involves the condensation of ethyl acetoacetate with ethylamine, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid. The process can be summarized as follows:
Condensation: Ethyl acetoacetate reacts with ethylamine in the presence of a catalyst to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrazine ring.
Oxidation: The final step involves oxidation to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-ethyl-4-oxo-4lambda~5~-pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can yield reduced pyrazine compounds.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while reduction can produce pyrazine alcohols.
Scientific Research Applications
Ethyl 5-ethyl-4-oxo-4lambda~5~-pyrazine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and potential therapeutic agent.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-ethyl-4-oxo-4lambda~5~-pyrazine-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxo-4H-chromene-2-carboxylate: Another heterocyclic compound with similar structural features.
3(5)-Substituted Pyrazoles: Compounds with a pyrazole ring that exhibit similar reactivity and applications.
Uniqueness
Ethyl 5-ethyl-4-oxo-4lambda~5~-pyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88149-61-5 |
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Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 5-ethyl-4-oxidopyrazin-4-ium-2-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-3-7-5-10-8(6-11(7)13)9(12)14-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
LDXKHUKPNCXRGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=[N+]1[O-])C(=O)OCC |
Origin of Product |
United States |
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